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molecular formula C13H10N4O B6616067 4-phenoxy-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 114834-10-5

4-phenoxy-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B6616067
M. Wt: 238.24 g/mol
InChI Key: OYMRGNAOABAKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04849424

Procedure details

In 10 ml of benzene, 180 mg of 6-chloro-4-(1-pyrazolyl)pyrimidine, 175 ml of phenol, and 152 mg of 1,8-diazabicyclo-(5,4,0)-7-undecene (DBU) were dissolved, and refluxed for 7 hours. This reaction solution was washed with water, and an organic fraction was dried over anhydrous sodium sulfate. The resulting extract was distilled to give a residue, and the residue was purified by alumina gel column chromatography using a mixture of n-hexane and ethyl acetate (2:1) to yield 175 mg 6-phenoxy-4-(1-pyrazolyl)pyrimidine, recrystallized from n-hexane, to give an acicular crystal having a melting point of 92.5°-93.5° C.,
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,8-diazabicyclo-(5,4,0)-7-undecene
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([N:8]2[CH:12]=[CH:11][CH:10]=[N:9]2)[CH:3]=1.[C:13]1([OH:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1C=CC=CC=1>[O:19]([C:2]1[N:7]=[CH:6][N:5]=[C:4]([N:8]2[CH:12]=[CH:11][CH:10]=[N:9]2)[CH:3]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
ClC1=CC(=NC=N1)N1N=CC=C1
Name
Quantity
175 mL
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
1,8-diazabicyclo-(5,4,0)-7-undecene
Quantity
152 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 7 hours
Duration
7 h
WASH
Type
WASH
Details
This reaction solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an organic fraction was dried over anhydrous sodium sulfate
EXTRACTION
Type
EXTRACTION
Details
The resulting extract
DISTILLATION
Type
DISTILLATION
Details
was distilled
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
the residue was purified by alumina gel column chromatography
ADDITION
Type
ADDITION
Details
a mixture of n-hexane and ethyl acetate (2:1)

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC(=NC=N1)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 175 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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